MS049

Beschreibung

Eigenschaften

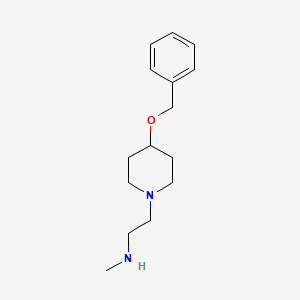

IUPAC Name |

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOJWAYLSJLULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1CCC(CC1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MS049 mechanism of action in transcriptional regulation

An In-depth Technical Guide to the Mechanism of Action of MS049 in Transcriptional Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS049 is a potent, selective, and cell-active chemical probe designed for the study of epigenetic regulation.[1][2] It functions as a dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] These enzymes play a crucial role in transcriptional regulation by catalyzing the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[4][5][6] The dysregulation of PRMTs has been implicated in various human diseases, making them important targets for therapeutic development.[2][4] MS049, along with its inactive enantiomer MS049N which serves as a negative control, provides an invaluable tool for dissecting the specific biological functions of PRMT4 and PRMT6 in health and disease.[2]

Core Mechanism of Action

The primary mechanism of action of MS049 is the direct inhibition of the methyltransferase activity of PRMT4 and PRMT6.[2][4] Type I PRMTs, which include PRMT4 and PRMT6, transfer methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues, resulting in asymmetrically dimethylated arginine.[2] This post-translational modification alters the structure and function of substrate proteins, thereby influencing protein-protein interactions, protein-nucleic acid interactions, and ultimately, gene expression.[2][6]

PRMT4 is a key transcriptional coactivator that methylates proteins such as histone H3 at arginine 2 (H3R2), Med12 (a subunit of the Mediator complex), and CBP/p300.[1][5] These methylation events are generally associated with transcriptional activation.[5][6]

MS049 occupies the active site of PRMT4 and PRMT6, preventing the binding of substrates and the subsequent transfer of methyl groups. By inhibiting these enzymes, MS049 leads to a concentration-dependent reduction in the asymmetric dimethylation of their key cellular substrates. This blockade of a critical activating epigenetic mark allows researchers to probe the downstream consequences on gene transcription and cellular phenotypes.

Data Presentation: Potency and Selectivity

The efficacy and specificity of MS049 have been quantified through various biochemical and cellular assays.

Table 1: In Vitro Inhibitory Activity of MS049

| Target | IC50 (nM) | Enzyme Class | Notes |

| PRMT4 | 34 ± 10 | Type I PRMT | Potent inhibition.[2][3] |

| PRMT6 | 43 ± 7 | Type I PRMT | Potent inhibition.[2][3] |

| PRMT8 | 1,600 | Type I PRMT | >30-fold selectivity over PRMT8.[3][7] |

| PRMT1 | >13,000 | Type I PRMT | >300-fold selectivity over PRMT1.[3][7] |

| PRMT3 | >22,000 | Type I PRMT | >300-fold selectivity over PRMT3.[3][7] |

| PRMT5 | No Inhibition | Type II PRMT | Highly selective against Type II PRMTs.[4][7] |

| PRMT7 | No Inhibition | Type III PRMT | Highly selective against Type III PRMTs.[4][7] |

Data compiled from multiple sources.[2][3][4][7] MS049 shows excellent selectivity for PRMT4/6 over other protein arginine methyltransferases.

Table 2: Cellular Activity of MS049 in HEK293 Cells

| Cellular Mark / Endpoint | IC50 (µM) | Assay Duration | Notes |

| H3R2me2a Reduction | 0.97 ± 0.05 | 20 hours | Demonstrates target engagement on a core histone substrate.[1][3] |

| Med12-Rme2a Reduction | 1.4 ± 0.1 | 72 hours | Shows inhibition of a key non-histone transcriptional co-regulator.[1] |

| Cell Growth | Not Toxic | 72 hours | MS049 does not affect the growth of HEK293 cells at effective concentrations.[1][5] |

Data from studies in HEK293 cells.[1][3][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of MS049.

In Vitro Biochemical PRMT Inhibition Assay

This assay quantifies the direct inhibitory effect of MS049 on the enzymatic activity of PRMT4 and PRMT6.

-

Objective: To determine the IC50 value of MS049 against recombinant PRMT enzymes.

-

Materials:

-

Recombinant human PRMT4 or PRMT6 enzyme.

-

Histone H3 peptide (or other suitable substrate).

-

S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) as the methyl donor.

-

MS049 and DMSO (vehicle control).

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA).

-

Scintillation cocktail and microplates (e.g., phosphocellulose filter plates).

-

-

Protocol:

-

Prepare serial dilutions of MS049 in DMSO, followed by a further dilution in assay buffer.

-

In a 96-well plate, combine the PRMT enzyme, the histone H3 peptide substrate, and the diluted MS049 or DMSO control.

-

Initiate the methylation reaction by adding [3H]-SAM.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled peptide substrate.

-

Wash the plate multiple times to remove unincorporated [3H]-SAM.

-

Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each MS049 concentration relative to the DMSO control.

-

Plot the inhibition data against the logarithm of the MS049 concentration and fit to a dose-response curve to determine the IC50 value.

-

Cellular Target Engagement Assay via Western Blot

This assay confirms that MS049 can enter cells and inhibit the methylation of its intended targets.

-

Objective: To measure the concentration-dependent reduction of specific arginine methylation marks (e.g., H3R2me2a, Med12-Rme2a) in cells treated with MS049.

-

Materials:

-

HEK293 cells or another suitable cell line.

-

Cell culture medium and reagents.

-

MS049 and DMSO.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-H3R2me2a, anti-Med12-Rme2a, anti-total Histone H3, anti-total Med12.

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and Western blot imaging system.

-

-

Protocol:

-

Seed HEK293 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of MS049 (e.g., 0.1 to 10 µM) or DMSO vehicle for a specified duration (e.g., 20 to 72 hours).[1]

-

Harvest the cells and lyse them using lysis buffer to extract total protein.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the methylated mark (e.g., anti-H3R2me2a) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for the corresponding total protein (e.g., anti-total Histone H3) or run a parallel gel.

-

Quantify the band intensities to determine the relative reduction in the methylation mark at each MS049 concentration.

-

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MS049 | PRMT4/6 inhibitor | Probechem Biochemicals [probechem.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Transcriptional regulation by methyltransferases and their role in the heart: highlighting novel emerging functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

The Role of MS049 in Epigenetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS049 is a potent and selective small molecule inhibitor with a significant role in the field of epigenetics. It functions as a dual inhibitor of two key enzymes: Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), and Protein Arginine Methyltransferase 6 (PRMT6).[1][2] These enzymes are critical regulators of gene expression through the methylation of arginine residues on histone and non-histone proteins. Dysregulation of PRMT4 and PRMT6 has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the function of MS049, its mechanism of action, and the experimental protocols used for its characterization.

Core Function and Mechanism of Action

MS049 is a cell-active inhibitor that demonstrates high potency against both PRMT4 and PRMT6.[1] Its mechanism of action has been determined to be noncompetitive with respect to both the methyl donor, S-adenosyl-L-methionine (SAM), and the peptide substrate. This suggests that MS049 binds to a site on the enzymes distinct from the active site, inducing a conformational change that inhibits their catalytic activity.

A crucial tool for studying the specific effects of MS049 is its corresponding negative control, MS049N. MS049N is a structurally similar analog that is inactive in both biochemical and cellular assays, allowing researchers to distinguish the on-target effects of MS049 from any potential off-target activities.[1]

Quantitative Data Summary

The inhibitory activity of MS049 has been quantified through various biochemical and cellular assays. The following tables summarize the key potency and selectivity data.

| Target Enzyme | Biochemical IC50 (nM) | Reference |

| PRMT4 | 34 | [3] |

| PRMT6 | 43 | [3] |

| Cellular Target | Cellular IC50 (µM) | Cell Line | Reference |

| H3R2me2a reduction | 0.97 | HEK293 | [3] |

| Med12-Rme2a reduction | 1.4 | HEK293 | [3] |

Signaling Pathways and Experimental Workflows

The inhibition of PRMT4 and PRMT6 by MS049 has downstream effects on various cellular signaling pathways. PRMT4 is a key coactivator for nuclear receptors and is involved in transcriptional activation, while PRMT6 is known to methylate histone H3 at arginine 2 (H3R2), a mark associated with transcriptional repression. By inhibiting these enzymes, MS049 can modulate gene expression programs involved in cell proliferation, differentiation, and oncogenesis.

Experimental Protocols

Biochemical Assays for PRMT Inhibition

1. Scintillation Proximity Assay (SPA) for PRMT4 Activity

This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a biotinylated histone H3 peptide substrate.

-

Materials:

-

Recombinant human PRMT4 enzyme

-

Biotinylated histone H3 (1-25) peptide substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

MS049 inhibitor (and MS049N control)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT)

-

Streptavidin-coated SPA beads

-

384-well microplates

-

Microplate scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of MS049 in assay buffer.

-

In a 384-well plate, add PRMT4 enzyme to each well.

-

Add the serially diluted MS049 or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the methylation reaction by adding a mixture of the biotinylated histone H3 peptide and [³H]-SAM.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding a stop buffer containing unlabeled SAM and streptavidin-coated SPA beads.

-

Incubate for 30 minutes to allow the biotinylated peptide to bind to the SPA beads.

-

Measure the scintillation signal using a microplate scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Filter Binding Assay for PRMT6 Activity

This assay measures the incorporation of a radiolabeled methyl group into a substrate, which is then captured on a filter membrane.

-

Materials:

-

Recombinant human PRMT6 enzyme

-

Histone H3 substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

MS049 inhibitor (and MS049N control)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

P81 phosphocellulose filter paper

-

Scintillation fluid

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of MS049 in assay buffer.

-

In a reaction tube, combine PRMT6 enzyme, histone H3 substrate, and the serially diluted MS049 or vehicle control.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose filter paper.

-

Wash the filter paper multiple times with TCA to remove unincorporated [³H]-SAM.

-

Dry the filter paper and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the IC50 value as described for the SPA assay.

-

Cellular Assays for Histone and Non-Histone Methylation

Western Blot Analysis of Histone and Non-Histone Protein Methylation in HEK293 Cells

This method is used to detect the levels of specific arginine methylation marks on histone H3 and the non-histone protein Med12 in cells treated with MS049.

-

Materials:

-

HEK299 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

MS049 (and MS049N control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3R2me2a, anti-Med12-Rme2a, anti-total Histone H3, anti-total Med12, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Cell Culture and Treatment:

-

Plate HEK293 cells in appropriate culture dishes and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

-

Treat the cells with various concentrations of MS049 or MS049N for a specified duration (e.g., 48-72 hours). Include a vehicle-treated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and then lyse them on ice using lysis buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (e.g., anti-H3R2me2a, anti-total Histone H3) overnight at 4°C with gentle agitation.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again extensively with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the levels of methylated proteins to the total protein levels (e.g., H3R2me2a to total H3) and the loading control.

-

Calculate the cellular IC50 value by plotting the percentage of methylation reduction against the logarithm of the MS049 concentration.

-

-

Conclusion

MS049 is a valuable chemical probe for elucidating the biological functions of PRMT4 and PRMT6. Its potency, selectivity, and cell activity make it an essential tool for researchers in epigenetics and drug discovery. The detailed experimental protocols provided in this guide offer a framework for the characterization of MS049 and other potential PRMT inhibitors, facilitating further investigation into the therapeutic potential of targeting arginine methylation in various diseases.

References

MS049: A Technical Guide to a Dual Chemical Probe for PRMT4 and PRMT6

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS049 is a potent and selective chemical probe for Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3][4][5][6][7][8] As a cell-active dual inhibitor, MS049 serves as a critical tool for elucidating the biological functions and therapeutic potential of these two type I protein arginine methyltransferases.[1][3][4][5] This technical guide provides an in-depth overview of MS049, including its biochemical and cellular activities, detailed experimental protocols for its use, and a summary of the signaling pathways it perturbs. A negative control compound, MS049N, which is inactive in biochemical and cellular assays, is also available for rigorous chemical biology studies.[3][4]

Quantitative Data

The following tables summarize the in vitro potency and cellular activity of MS049 against a panel of protein arginine methyltransferases.

Table 1: In Vitro Inhibitory Activity of MS049 against PRMTs

| Target | IC50 (nM) |

| PRMT4 | 34[1][2][7][8][9] |

| PRMT6 | 43[1][2][7][8][9] |

| PRMT1 | >13,000[9] |

| PRMT3 | >22,000[9] |

| PRMT8 | 1,600[9] |

| PRMT5 | No Inhibition |

| PRMT7 | No Inhibition |

Table 2: Cellular Activity of MS049 in HEK293 Cells

| Cellular Marker | IC50 (µM) |

| H3R2me2a | 0.97[1][7][8][9] |

| Med12-Rme2a | 1.4[1][7] |

Experimental Protocols

Biochemical Scintillation Proximity Assay (SPA) for PRMT Activity

This protocol is adapted from the methods used in the initial characterization of MS049.

Materials:

-

Recombinant human PRMT4 or PRMT6

-

Peptide substrate (e.g., Histone H3 peptide for PRMT4, a custom peptide for PRMT6)

-

S-[³H-methyl]-adenosyl-L-methionine ([³H]-SAM)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20)

-

MS049 and control compounds dissolved in DMSO

-

SPA beads (e.g., PVT-based, streptavidin-coated)

-

96-well or 384-well microplates

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing PRMT enzyme, biotinylated peptide substrate, and assay buffer.

-

Add MS049 or control compound at various concentrations. The final DMSO concentration should be kept constant (e.g., <1%).

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an excess of cold, non-radiolabeled SAM.

-

Add SPA beads to the reaction mixture and incubate to allow the biotinylated peptide to bind.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Assay for Histone and Non-Histone Protein Methylation

This protocol describes the assessment of MS049's effect on endogenous protein methylation in a cellular context.

Materials:

-

HEK293 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

MS049 and negative control (MS049N) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies specific for the methylated protein of interest (e.g., anti-H3R2me2a, anti-Med12me2a) and total protein as a loading control (e.g., anti-H3, anti-Med12)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Seed HEK293 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of MS049 or MS049N for a specified duration (e.g., 20-72 hours).[7]

-

Wash the cells with PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the methylated protein levels to the total protein levels.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinity and thermodynamics of MS049 to PRMT4 and PRMT6.

Materials:

-

Purified PRMT4 or PRMT6

-

MS049

-

ITC buffer (dialysis buffer for the protein, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

Isothermal titration calorimeter

Procedure:

-

Dialyze the purified protein against the ITC buffer. Dissolve MS049 in the final dialysis buffer.

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the MS049 solution into the injection syringe.

-

Perform a series of injections of MS049 into the protein solution while monitoring the heat change.

-

Analyze the resulting data to determine the binding constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Differential Scanning Fluorimetry (DSF)

DSF is used to assess the thermal stabilization of PRMT4 and PRMT6 upon binding of MS049.

Materials:

-

Purified PRMT4 or PRMT6

-

MS049

-

DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)

-

Fluorescent dye (e.g., SYPRO Orange)

-

Real-time PCR instrument

Procedure:

-

Prepare a mixture of the protein and the fluorescent dye in the DSF buffer.

-

Add MS049 or a vehicle control to the mixture.

-

Place the samples in a real-time PCR instrument.

-

Increase the temperature in a stepwise manner (e.g., from 25°C to 95°C) and monitor the fluorescence at each step.

-

The melting temperature (Tm) is the temperature at which the protein unfolds, resulting in an increase in fluorescence.

-

Determine the shift in Tm (ΔTm) in the presence of MS049 as an indicator of target engagement and stabilization.

Signaling Pathways and Experimental Workflows

PRMT4 (CARM1) Signaling Pathway

PRMT4 is a transcriptional coactivator that methylates histone H3 at arginine 17 (H3R17) and other non-histone proteins, leading to transcriptional activation. It plays a crucial role in various cellular processes, including cell proliferation and differentiation.

Caption: PRMT4 signaling pathway in transcriptional activation.

PRMT6 Signaling Pathway

PRMT6 is involved in transcriptional repression and has been implicated in cancer by methylating histone H3 at arginine 2 (H3R2) and various non-histone proteins, thereby influencing cell cycle and DNA repair pathways.

Caption: PRMT6 signaling pathway in transcriptional regulation and cancer.

Experimental Workflow for MS049 Characterization

The following diagram illustrates a typical workflow for characterizing a chemical probe like MS049.

Caption: Workflow for the characterization of MS049.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent, Selective, and Cell-Active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Protein arginine methyltransferase 6 is a novel substrate of protein arginine methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MS049 | PRMT4/6 inhibitor | Probechem Biochemicals [probechem.com]

- 9. caymanchem.com [caymanchem.com]

Investigating the Cellular Targets of MS049: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS049 is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), and Protein Arginine Methyltransferase 6 (PRMT6). This document provides a comprehensive technical overview of the cellular targets of MS049, including its binding affinities, cellular effects, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Introduction

Protein arginine methylation is a critical post-translational modification that plays a pivotal role in regulating numerous cellular processes, including signal transduction, gene transcription, and RNA processing.[1][2] The protein arginine methyltransferase (PRMT) family of enzymes catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins.[1][2] Dysregulation of PRMT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[3]

MS049 has emerged as a valuable chemical probe for elucidating the biological functions of PRMT4 and PRMT6.[3] It exhibits high potency and selectivity for these two type I PRMTs, enabling the specific investigation of their roles in cellular pathways.[3] This guide summarizes the current knowledge of MS049's cellular targets and provides the necessary technical details for its application in research.

Quantitative Data on MS049 Activity

The inhibitory activity of MS049 has been characterized through both biochemical and cellular assays. The following tables summarize the key quantitative data.

| Target | IC50 (nM) | Assay Type |

| PRMT4 (CARM1) | 34 | Biochemical |

| PRMT6 | 43 | Biochemical |

| PRMT1 | >13,000 | Biochemical |

| PRMT3 | >22,000 | Biochemical |

| PRMT8 | 1,600 | Biochemical |

| PRMT5 | No Inhibition | Biochemical |

| PRMT7 | No Inhibition | Biochemical |

Table 1: Biochemical Inhibitory Activity of MS049. This table summarizes the half-maximal inhibitory concentration (IC50) values of MS049 against a panel of protein arginine methyltransferases.

| Cellular Effect | IC50 (µM) | Cell Line |

| Reduction of H3R2me2a | 0.97 | HEK293 |

| Reduction of Med12-Rme2a | 1.4 | HEK293 |

Table 2: Cellular Activity of MS049. This table presents the IC50 values for the reduction of specific asymmetric dimethylarginine marks in human embryonic kidney (HEK293) cells following treatment with MS049.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular targets of MS049.

PRMT4 and PRMT6 Biochemical Inhibition Assay (Scintillation Proximity Assay)

This protocol describes a scintillation proximity assay (SPA) to determine the in vitro inhibitory activity of MS049 against PRMT4 and PRMT6.[4][5]

Materials:

-

Recombinant human PRMT4 and PRMT6 enzymes

-

S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)

-

Biotinylated histone H3 peptide (substrate for PRMT4)

-

Biotinylated histone H4 peptide (substrate for PRMT6)

-

MS049

-

Assay Buffer: 50 mM HEPES (pH 8.0), 0.005% Tween-20, 5 µg/mL BSA, and 1 mM TCEP

-

Streptavidin-coated SPA beads

-

Quenching Buffer: 100 mM MES, pH 6.5

-

384-well microtiter plates

Procedure:

-

Prepare serial dilutions of MS049 in 10% DMSO.

-

In a 384-well plate, add 2 µL of the MS049 dilutions. For control wells, add 2 µL of 10% DMSO.

-

Add 10 µL of the enzyme mixture (PRMT4 or PRMT6 in assay buffer) to each well.

-

Mix the plate at 625 rpm for 1 minute using a plate mixer.

-

Add 10 µL of the substrate mixture containing the respective biotinylated histone peptide and ³H-SAM in assay buffer.

-

Incubate the reaction at room temperature for the desired time (e.g., 1 hour).

-

Stop the reaction by adding 60 µL of quenching buffer containing 0.2 mg of streptavidin-conjugated SPA beads.

-

Mix the plate again at 625 rpm for 1 minute and incubate for 1 hour at room temperature to allow the biotinylated peptide to bind to the beads.

-

Measure the scintillation signal using a microplate scintillation counter.

-

Calculate the percent inhibition for each MS049 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Histone and Non-Histone Protein Methylation Assay (Western Blot)

This protocol details the western blot analysis to measure the levels of asymmetric dimethylarginine marks on histone H3 (H3R2me2a) and Mediator complex subunit 12 (Med12-Rme2a) in cells treated with MS049.

Materials:

-

HEK293 cells

-

MS049

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-20% gradient gels)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-asymmetric dimethylarginine H3R2 (anti-H3R2me2a)

-

Rabbit anti-asymmetric dimethylarginine Med12 (anti-Med12-Rme2a)

-

Mouse or rabbit anti-total H3 (loading control)

-

Mouse or rabbit anti-total Med12 (loading control)

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed HEK293 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of MS049 or vehicle (DMSO) for the desired time (e.g., 48-72 hours).

-

Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (e.g., anti-H3R2me2a or anti-Med12-Rme2a, and a loading control antibody) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the levels of H3R2me2a and Med12-Rme2a to the respective loading controls.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by MS049 and the workflows of the key experimental protocols.

Caption: Signaling pathways modulated by MS049 through inhibition of PRMT4 and PRMT6.

Caption: Workflow for the Scintillation Proximity Assay (SPA) to measure PRMT inhibition.

Caption: Workflow for Western Blot analysis of cellular protein methylation.

Discussion

MS049 serves as a critical tool for dissecting the roles of PRMT4 and PRMT6 in cellular physiology and disease. Its high potency and selectivity allow for the confident attribution of observed effects to the inhibition of these specific enzymes. The quantitative data presented herein demonstrates its efficacy in both biochemical and cellular contexts.

The inhibition of PRMT4 and PRMT6 by MS049 leads to a reduction in the asymmetric dimethylation of key histone and non-histone proteins. For example, the decreased methylation of Histone H3 at Arginine 2 (H3R2me2a) is a direct consequence of PRMT6 inhibition and is known to impact transcriptional regulation.[6][7] Similarly, the reduction of asymmetrically dimethylated MED12, a component of the Mediator complex, points to the role of PRMT4 in regulating gene expression.

The signaling pathways affected by MS049 are central to cellular function. PRMT4 and PRMT6 are known to act as transcriptional coactivators, influencing the expression of a wide range of genes.[3][8] Furthermore, PRMT6 has been identified as a coactivator of the NF-κB pathway, a critical regulator of inflammation and cell survival.[9] By inhibiting these enzymes, MS049 can modulate these fundamental signaling cascades.

Conclusion

MS049 is a potent and selective dual inhibitor of PRMT4 and PRMT6, making it an invaluable probe for studying the biological functions of these enzymes. This guide has provided a comprehensive overview of its cellular targets, quantitative activity, and the experimental protocols required for its use in research. The detailed information and visual workflows presented here are intended to facilitate the design and execution of experiments aimed at further elucidating the roles of PRMT4 and PRMT6 in health and disease, and to support the development of novel therapeutics targeting these enzymes.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. probiologists.com [probiologists.com]

- 3. Research progress on PRMTs involved in epigenetic modification and tumour signalling pathway regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scintillation Proximity Assay of Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scintillation proximity assay of arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure, Activity and Function of the Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PRMT4 pathway - Wikipedia [en.wikipedia.org]

- 9. A gain-of-function mouse model identifies PRMT6 as a NF-κB coactivator - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of MS049 on Protein-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS049 is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) and PRMT6. Arginine methylation is a critical post-translational modification that modulates a vast array of cellular processes, including signal transduction, transcriptional regulation, and DNA repair, primarily by influencing protein-protein and protein-nucleic acid interactions. By inhibiting PRMT4 and PRMT6, MS049 serves as a powerful chemical probe to dissect the functional roles of these enzymes and as a potential starting point for therapeutic development. This technical guide provides an in-depth overview of MS049, its mechanism of action, and its impact on protein-protein interactions, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Introduction to MS049

MS049 is a cell-active small molecule that exhibits high potency and selectivity for PRMT4 and PRMT6 over other protein methyltransferases.[1][2][3][4][5] Arginine methylation, catalyzed by PRMTs, can alter the structure and charge of proteins, thereby affecting their binding affinities for other proteins.[6] Type I PRMTs, including PRMT4 and PRMT6, catalyze the formation of asymmetric dimethylarginine (ADMA).[6] The addition of these methyl groups can either promote or inhibit protein-protein interactions, making the enzymatic activity of PRMTs a critical regulatory node in cellular signaling.

Quantitative Data on MS049 Activity

The efficacy of MS049 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its inhibitory activity.

| Target | IC50 (in vitro) | Reference(s) |

| PRMT4 | 34 nM | [1][3][4][5] |

| PRMT6 | 43 nM | [1][3][4][5] |

| PRMT1 | >13 µM | [3] |

| PRMT3 | >22 µM | [3] |

| PRMT8 | 1.6 µM | [3] |

| Table 1: In vitro inhibitory activity of MS049 against various PRMTs. |

| Cellular Target/Marker | IC50 (cellular) | Cell Line | Reference(s) |

| H3R2me2a | 0.97 µM | HEK293 | [1][3][4] |

| Med12-Rme2a | 1.4 µM | HEK293 | [1][4] |

| Table 2: Cellular inhibitory activity of MS049. |

Mechanism of Action of MS049

Studies have shown that MS049 acts as a noncompetitive inhibitor with respect to both the methyl donor, S-adenosylmethionine (SAM), and the peptide substrate.[6] This suggests that MS049 does not bind to the active site of the enzyme in a way that directly competes with either SAM or the protein substrate.

Mechanism of MS049 Inhibition.

Impact of MS049 on Key Protein-Protein Interactions

The inhibition of PRMT4 and PRMT6 by MS049 has been shown to modulate critical protein-protein interactions involved in transcriptional regulation and cellular stress responses.

The PRMT4-RUNX1-DPF2 Axis in Transcriptional Regulation

PRMT4 methylates the transcription factor RUNX1, a key regulator of hematopoiesis. This methylation event is crucial for the recruitment of the DPF2-containing repressor complex to the promoter of target genes, such as miR-223. By inhibiting PRMT4, MS049 can prevent the methylation of RUNX1, thereby disrupting the RUNX1-DPF2 interaction and leading to the derepression of target genes.

MS049 disrupts the PRMT4-RUNX1-DPF2 repressor complex.

PRMT6-mediated p62 Phase Separation in Autophagy

PRMT6 has been shown to asymmetrically dimethylate the autophagy receptor p62 (also known as SQSTM1). This methylation promotes the liquid-liquid phase separation of p62, a process crucial for the formation of p62 bodies that sequester ubiquitinated cargo for autophagic degradation. The use of MS049 has demonstrated that inhibiting PRMT6 can attenuate p62 phase separation, highlighting a role for arginine methylation in this process.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. In vitro Reconstitution of Phase-separated p62 Bodies on the Arp2/3-derived Actin Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epigentek.com [epigentek.com]

- 5. origene.com [origene.com]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

Unraveling the Selectivity Profile of MS049: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of MS049, a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] This document details the quantitative inhibitory activity of MS049, outlines the experimental methodologies used to determine its selectivity, and visualizes the key signaling pathways and experimental workflows.

Core Data Presentation: Inhibitory Potency and Selectivity of MS049

MS049 demonstrates high potency against its primary targets, PRMT4 and PRMT6, with IC50 values in the low nanomolar range.[1][2][3] Its selectivity has been rigorously evaluated against other protein arginine methyltransferases (PRMTs) and a broader panel of epigenetic and non-epigenetic targets, revealing a highly specific inhibition profile.

| Target | IC50 (nM) | Fold Selectivity (vs. PRMT4) | Fold Selectivity (vs. PRMT6) |

| PRMT4 | 34 | - | ~1.3x |

| PRMT6 | 43 | ~1.3x | - |

| PRMT1 | >13,000 | >382x | >302x |

| PRMT3 | >22,000 | >647x | >511x |

| PRMT8 | 1,600 | ~47x | ~37x |

| PRMT5 (Type II) | No Inhibition | - | - |

| PRMT7 (Type III) | No Inhibition | - | - |

Table 1: In vitro inhibitory activity of MS049 against a panel of Protein Arginine Methyltransferases. Data compiled from multiple sources.[2][3]

MS049 exhibits excellent selectivity for PRMT4 and PRMT6 over other Type I PRMTs, with greater than 300-fold selectivity against PRMT1 and PRMT3, and over 30-fold selectivity against PRMT8. Importantly, MS049 shows no inhibitory activity against Type II (PRMT5) and Type III (PRMT7) PRMTs, nor against a wider panel of methyltransferases and non-epigenetic targets at concentrations up to 50 μM.[1][2][3] A structurally similar but inactive compound, MS049N, is available as a negative control for cellular studies.[2][3]

In cellular assays using HEK293 cells, MS049 effectively reduces the levels of asymmetric dimethylation of MED12 (a PRMT4 substrate) and histone H3 at arginine 2 (H3R2me2a), a mark associated with PRMT6 activity.[1][4][5]

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize the selectivity profile of MS049.

Biochemical PRMT Inhibition Assay

This assay quantifies the ability of an inhibitor to block the methyltransferase activity of a specific PRMT enzyme.

-

Reaction Setup: Prepare a reaction mixture containing the purified PRMT enzyme (e.g., PRMT4 or PRMT6), a methyl-accepting substrate (e.g., a histone peptide), and the methyl donor S-adenosyl-L-methionine (SAM), often radiolabeled ([³H]-SAM).

-

Inhibitor Addition: Add varying concentrations of MS049 or a vehicle control to the reaction mixture.

-

Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction and detect the amount of methylated product. For radiometric assays, this often involves capturing the methylated peptide on a filter membrane and quantifying the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand (MS049) to a macromolecule (PRMT enzyme), providing thermodynamic parameters of the interaction.

-

Sample Preparation: Prepare solutions of the purified PRMT enzyme in a buffer and MS049 in the same matched buffer to minimize heats of dilution.

-

Instrument Setup: Load the PRMT solution into the sample cell of the ITC instrument and the MS049 solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of MS049 into the sample cell while monitoring the heat released or absorbed.

-

Data Acquisition: The instrument records the power required to maintain a zero temperature difference between the sample and reference cells, generating a thermogram.

-

Data Analysis: Integrate the peaks in the thermogram to determine the heat change per injection. Plot these values against the molar ratio of ligand to protein and fit the data to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, assesses the effect of ligand binding on the thermal stability of a protein.

-

Reaction Setup: Prepare a mixture of the purified PRMT enzyme and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

Ligand Addition: Add MS049 or a vehicle control to the protein-dye mixture.

-

Thermal Denaturation: Gradually increase the temperature of the samples in a real-time PCR instrument, monitoring the fluorescence at each temperature increment.

-

Data Acquisition: As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence. A melting curve of fluorescence versus temperature is generated.

-

Data Analysis: The midpoint of the unfolding transition, the melting temperature (Tm), is determined. A shift in Tm in the presence of the ligand indicates binding and stabilization.

Western Blotting for Histone Modifications

This technique is used to detect specific post-translational modifications of histones, such as arginine methylation, in cellular extracts.

-

Cell Lysis: Treat cultured cells (e.g., HEK293) with varying concentrations of MS049. Harvest the cells and extract proteins, often through acid extraction for histones.

-

Protein Quantification: Determine the protein concentration of the extracts to ensure equal loading.

-

SDS-PAGE: Separate the protein extracts by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3R2me2a).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the light signal on X-ray film or with a digital imager to visualize the bands corresponding to the modified histone. The intensity of the bands reflects the level of the histone mark.

Mandatory Visualizations

The following diagrams illustrate the signaling context of MS049's targets and the workflow for its selectivity profiling.

Caption: Simplified signaling pathway of PRMT4 and PRMT6, targets of MS049.

Caption: Experimental workflow for determining the selectivity profile of MS049.

References

- 1. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]

- 2. unchainedlabs.com [unchainedlabs.com]

- 3. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Preliminary Studies on MS049 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS049 is a potent and selective, cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2] PRMTs are a family of enzymes that catalyze the transfer of methyl groups to arginine residues within proteins, a post-translational modification crucial for regulating various cellular processes, including signal transduction, gene transcription, and DNA repair. Dysregulation of PRMT activity has been implicated in the pathogenesis of numerous diseases, including cancer.[2] PRMT4 and PRMT6 are type I PRMTs that catalyze the formation of asymmetric dimethylarginine.[2] Overexpression of PRMT4 has been linked to acute myeloid leukemia (AML), as well as breast, prostate, lung, and colorectal cancers.[2] Similarly, PRMT6 is overexpressed in melanoma, bladder, lung, and prostate cancers.[2] This technical guide provides a comprehensive overview of the preliminary studies of MS049, focusing on its mechanism of action, its effects in cellular assays, and detailed protocols for its investigation in cancer cell lines.

Mechanism of Action

MS049 acts as a chemical probe to investigate the biological functions of PRMT4 and PRMT6.[3] It competitively inhibits the binding of the methyl donor S-adenosyl-L-methionine (SAM) to the catalytic domain of PRMT4 and PRMT6, thereby preventing the methylation of their respective protein substrates.

Data Presentation

Biochemical and Cellular Activity of MS049

The following tables summarize the quantitative data on the inhibitory activity of MS049 from biochemical and cellular assays.

| Target | Assay Type | IC50 (nM) | Reference |

| PRMT4 | Biochemical | 34 | [3] |

| PRMT6 | Biochemical | 43 | [3] |

| PRMT1 | Biochemical | >13,000 | [4] |

| PRMT3 | Biochemical | >22,000 | [4] |

| PRMT8 | Biochemical | 1,600 | [3] |

| Cellular Target/Process | Cell Line | Assay Type | IC50 (µM) | Reference |

| H3R2me2a Reduction | HEK293 | Western Blot | 0.97 | [3] |

| Med12-Rme2a Reduction | HEK293 | Western Blot | 1.4 | [1][3] |

Effect of MS049 on Cancer Cell Proliferation

Preliminary studies on the anti-proliferative effects of MS049 in a panel of triple-negative breast cancer (TNBC) cell lines showed no significant activity.[5] This is in contrast to the broad-spectrum type I PRMT inhibitor MS023, which demonstrated growth-inhibitory properties in the same study.[5]

Signaling Pathway

The following diagram illustrates the established signaling pathway inhibited by MS049.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of MS049 in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of MS049 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MS049 (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of MS049 in complete medium.

-

Remove the medium from the wells and add 100 µL of the MS049 dilutions (including a vehicle control).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for detecting and quantifying apoptosis induced by MS049 using flow cytometry.

Materials:

-

Cancer cell line treated with MS049

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with MS049 (including untreated controls).

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of MS049 on cell cycle distribution using flow cytometry.

Materials:

-

Cancer cell line treated with MS049

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with MS049.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (can be stored for longer).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The DNA content will allow for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This protocol is for detecting changes in protein methylation or the expression of proteins involved in signaling pathways affected by MS049.

Materials:

-

Cancer cell lysates (from cells treated with MS049)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3R2me2a, anti-Med12-Rme2a, anti-PRMT4, anti-PRMT6, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of the cell lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Conclusion

MS049 is a valuable chemical probe for elucidating the specific roles of PRMT4 and PRMT6 in cellular processes. While it demonstrates potent and selective inhibition of its targets in biochemical and cellular methylation assays, preliminary data suggests it may not have a direct anti-proliferative effect on all cancer cell types, such as TNBC. Further research is warranted to explore the effects of MS049 in a broader range of cancer cell lines and to investigate its potential in combination with other therapeutic agents. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to conduct these important preclinical studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. PRMT inhibition induces a viral mimicry response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: MS049 as a Dual Inhibitor of PRMT4 and PRMT6 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS049 is a potent, selective, and cell-active small molecule inhibitor that dually targets Protein Arginine Methyltransferase 4 (PRMT4) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] These enzymes are type I PRMTs that catalyze the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1] Dysregulation of PRMT4 and PRMT6 has been implicated in various diseases, making them key targets for therapeutic research.[3][4] MS049 serves as an invaluable chemical probe for investigating the biological functions of PRMT4 and PRMT6 in cellular processes.[1][5] A structurally similar but inactive compound, MS049N, is available as a negative control for experiments.[1][6]

Mechanism of Action

Protein arginine methyltransferases (PRMTs) play a crucial role in regulating gene expression, RNA processing, and DNA repair by methylating arginine residues on key protein substrates.[1][7] PRMT4 (also known as CARM1) and PRMT6 methylate substrates such as histone H3 at arginine 2 (H3R2) and the Mediator complex subunit MED12.[2][3][4] This post-translational modification alters protein function and interactions. MS049 acts as a competitive inhibitor, occupying the arginine-binding pocket of PRMT4 and PRMT6, thereby preventing the methylation of their respective substrates.[1] This inhibition leads to a reduction in specific methylation marks, such as asymmetric dimethylation of MED12 (Med12-Rme2a) and histone H3 (H3R2me2a), which can be monitored as cellular biomarkers of target engagement.[2][4][8]

Caption: Mechanism of MS049 action on PRMT4 and PRMT6 signaling.

Data Summary

MS049 exhibits high potency in biochemical assays and effectively engages its targets in cellular models.

Table 1: Biochemical Potency of MS049

| Target | IC₅₀ (nM) | Selectivity vs. Other PRMTs |

|---|---|---|

| PRMT4 | 34 ± 10 | >300-fold vs. PRMT1, PRMT3 |

| PRMT6 | 43 ± 7 | >30-fold vs. PRMT8 |

| PRMT1 | >13,000 | - |

| PRMT3 | >22,000 | - |

| PRMT8 | 1,600 | - |

| PRMT5 | No Inhibition | - |

| PRMT7 | No Inhibition | - |

Data sourced from multiple references.[1][2][3][9][10]

Table 2: Cellular Activity of MS049 in HEK293 Cells

| Cellular Marker | Treatment Time | Cellular IC₅₀ (µM) |

|---|---|---|

| H3R2me2a | 20 hours | 0.97 ± 0.05 |

| Med12-Rme2a | 72 hours | 1.4 ± 0.1 |

Data sourced from multiple references.[2][3]

Note: In HEK293 cells, MS049 was found to be non-toxic and did not affect cell growth at concentrations up to 100 µM for 72 hours.[2][3]

Experimental Protocols

The following are generalized protocols for using MS049 in cell culture experiments. Specific parameters such as cell density, incubation times, and MS049 concentration should be optimized for each cell line and experimental goal.

Reagent Preparation and Storage

-

MS049 Stock Solution: MS049 is typically supplied as a hydrochloride salt or oxalate salt.[8][9] Prepare a high-concentration stock solution (e.g., 10-30 mM) by dissolving the compound in a suitable solvent such as DMSO or Ethanol.[9]

-

Storage: Aliquot the stock solution into single-use volumes and store at -80°C for up to two years or -20°C for up to one year to avoid repeated freeze-thaw cycles.[2]

-

Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration using pre-warmed cell culture medium.

General Workflow for MS049 Treatment and Analysis

Caption: General experimental workflow for cell-based assays using MS049.

Protocol: Western Blot for Methylation Marks

This protocol is designed to assess the effect of MS049 on the methylation status of its target substrates, such as MED12 and Histone H3.

-

Cell Seeding: Plate cells (e.g., HEK293) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.

-

Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of MS049 (e.g., 0.1 µM to 10 µM).[2] A vehicle-only control (e.g., DMSO) must be included.

-

Incubation: Incubate the cells for the desired duration (e.g., 72 hours for Med12-Rme2a or 20 hours for H3R2me2a).[2]

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells directly in the plate using 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the methylation mark of interest (e.g., anti-Med12-Rme2a or anti-H3R2me2a) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize to a loading control (e.g., β-actin, GAPDH, or total histone H3).

Protocol: Cell Viability Assay (e.g., CCK-8)

This assay determines the effect of MS049 on cell proliferation and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

-

Treatment: Add 10 µL of 10x concentrated MS049 working solutions to achieve a final concentration range (e.g., 0.1 µM to 100 µM).[3] Include wells for vehicle control and untreated cells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]

-

Assay:

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C until the color develops.

-

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the concentration at which MS049 affects cell viability, if at all.

References

- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. MS049 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. MS049 | Structural Genomics Consortium [thesgc.org]

- 7. Type I PRMT Inhibition Protects Against C9ORF72 Arginine-Rich Dipeptide Repeat Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MS049 oxalate salt | Tocris Bioscience [tocris.com]

- 9. caymanchem.com [caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

How to dissolve and store MS049 for research

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS049 is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] These enzymes play a crucial role in the regulation of gene transcription and other cellular processes through the methylation of arginine residues on histone and non-histone proteins.[1][2] Dysregulation of PRMT4 and PRMT6 has been implicated in various diseases, including cancer, making them attractive targets for therapeutic development.[2][4] MS049 serves as a valuable chemical probe for studying the biological functions of PRMT4 and PRMT6. This document provides detailed protocols for the dissolution, storage, and application of MS049 in a research setting.

Physicochemical Properties and Solubility

MS049 is typically supplied as a hydrochloride salt in a solid, lyophilized powder form.[5] Understanding its solubility is critical for preparing accurate and effective stock solutions.

Table 1: Solubility of MS049

| Solvent | Solubility | Reference |

| DMF | 30 mg/mL | [3] |

| DMSO | 30 mg/mL | [3] |

| Ethanol | 30 mg/mL | [3] |

| PBS (pH 7.2) | 10 mg/mL | [3] |

| Water | 20 mg/mL | [5] |

Safety and Handling Precautions

As with any chemical reagent, proper safety precautions should be observed when handling MS049.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of MS049 in DMSO.

Materials:

-

MS049 (hydrochloride salt, solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Equilibration: Allow the vial of MS049 to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of MS049 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.21 mg of MS049 (Molecular Weight: 321.3 g/mol for the dihydrochloride salt).[3]

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

-

Dissolution: Vortex the solution gently until the MS049 is completely dissolved. If necessary, sonication in a water bath for a few minutes can aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a few weeks), aliquots can be stored at 2-8°C.[5]

Storage and Stability

Proper storage is essential to maintain the integrity and activity of MS049.

Table 2: Storage Recommendations

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | 2-8°C | Long-term | Store in a desiccator to protect from moisture. |

| Stock Solution (in DMSO) | -20°C or -80°C | Long-term (months) | Minimize freeze-thaw cycles. Use light-protected tubes. |

| Working Dilutions | 2-8°C | Short-term (days) | Prepare fresh from stock solution for each experiment if possible. |

Note: While general stability data suggests that stock solutions are stable for months at -20°C or -80°C, it is recommended to perform periodic quality control checks, especially for long-term studies.

Application in Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with MS049. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for each experimental system.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

MS049 stock solution (e.g., 10 mM in DMSO)

-

Sterile, multi-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

-

Preparation of Working Solutions: Prepare serial dilutions of the MS049 stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all treatment groups, including the vehicle control (medium with solvent only). A final DMSO concentration of ≤ 0.1% is generally well-tolerated by most cell lines.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of MS049 or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment period. The optimal incubation time will depend on the specific assay and the biological question being addressed.

-

Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream analyses, such as Western blotting to assess histone methylation marks (e.g., H3R2me2a), quantitative PCR to measure changes in gene expression, or cell viability assays.[2][3]

Visualizations

Signaling Pathway of MS049 Action

Caption: Mechanism of action of MS049 as a dual inhibitor of PRMT4 and PRMT6.

Experimental Workflow for Cell-Based Assays

Caption: General workflow for treating cultured cells with MS049.

Negative Control

For robust chemical biology studies, a structurally similar but biologically inactive control compound is essential. MS049N is the recommended negative control for MS049 and is available from various suppliers.[1] It is crucial to include MS049N in experiments to distinguish the specific effects of PRMT4/6 inhibition from off-target or compound-related artifacts.

Conclusion

MS049 is a powerful tool for investigating the roles of PRMT4 and PRMT6 in health and disease. Adherence to the protocols and safety guidelines outlined in this document will help ensure the generation of reliable and reproducible data. Researchers should always optimize experimental conditions for their specific systems to achieve the best results.

References

- 1. MS-049|1502816-23-0|MSDS [dcchemicals.com]

- 2. WO2010148321A1 - Slow dissolution method for reconstitution of lyophilized material - Google Patents [patents.google.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 5. Container and Reconstitution Systems for Lyophilized Drug Products | Springer Nature Experiments [experiments.springernature.com]

Recommended working concentrations for MS049 in vitro

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS049 is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), and Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3][4][5] This document provides detailed application notes and protocols for the in vitro use of MS049, including recommended working concentrations, experimental procedures for key assays, and an overview of the relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of MS049 in various assays. These values can serve as a starting point for experimental design.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | PRMT4 | IC50 | 34 nM | [2][3][4] |

| Biochemical Assay | PRMT6 | IC50 | 43 nM | [2][3][4] |

| Cellular Assay | HEK293 | H3R2me2a reduction | IC50 = 0.97 µM | [2][3] |

| Cellular Assay | HEK293 | Med12-Rme2a reduction | IC50 = 1.4 µM | [2] |

| Cellular Assay | HEK293 | Endogenous PRMT4 activity inhibition | 0.1-100 µM (72h) | [2] |

Signaling Pathways

MS049 targets PRMT4 and PRMT6, which are key regulators of transcription and other cellular processes through the methylation of histone and non-histone proteins.

Experimental Protocols

Herein are detailed protocols for common in vitro assays used to characterize the activity of MS049.

PRMT4/PRMT6 Biochemical Enzymatic Assay

This protocol is designed to measure the direct inhibitory effect of MS049 on the enzymatic activity of PRMT4 and PRMT6. A common method is a radiometric assay that measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone peptide substrate.

Materials:

-

Recombinant human PRMT4 and PRMT6 enzymes

-

Histone H3 peptide (1-25) or other suitable substrate

-

[³H]-SAM (S-adenosyl-L-methionine)

-

MS049

-

Assay Buffer: 20 mM BICINE (pH 8.5), 0.01% Triton X-100, 1 mM DTT

-

SAM (unlabeled)

-

Scintillation cocktail and plates

-

Scintillation counter

Procedure:

-